molecular formula C9H8ClF3N4O3 B1437464 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1E)-(hydroxyimino)methyl]urea CAS No. 400087-73-2

1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1E)-(hydroxyimino)methyl]urea

Cat. No.: B1437464
CAS No.: 400087-73-2
M. Wt: 312.63 g/mol
InChI Key: WBZCGJHFUJVFBD-UHFFFAOYSA-N
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Description

“1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1E)-(hydroxyimino)methyl]urea” is a chemical compound with the CAS Number: 400087-73-2. It has a molecular weight of 312.64 . The compound is also known by its IUPAC name, N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}-N’-[(E)-(hydroxyimino)methyl]urea .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8ClF3N4O3/c10-6-1-5(9(11,12)13)2-14-7(6)3-20-17-8(18)15-4-16-19/h1-2H,3-4H2,(H2,15,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Synthesis of Pyrimidinones : The compound has been used in the synthesis of novel series of pyrimidinones, showcasing its utility in creating new chemical entities (Bonacorso, 2003).

  • Formation of Urea Derivatives : It's also involved in forming various urea derivatives, highlighting its versatility in chemical reactions and potential for creating diverse compounds (Feng, 2020).

Biological Activities

  • Antiproliferative Activity : Some derivatives of this compound have shown significant antiproliferative effects on cancer cell lines, indicating its potential in cancer research (Zhang et al., 2019).

  • Antimicrobial Properties : The compound and its derivatives have also been studied for antimicrobial activity, suggesting its use in developing new antimicrobial agents (Reddy et al., 2003).

Structural Studies

  • Crystal Structure Analysis : Studies have been conducted on the crystal structure of derivatives of this compound, contributing to our understanding of its chemical properties and potential applications (Li et al., 2006).

Environmental Impact

  • Soil Degradation Studies : Its degradation in soil has been examined, providing insights into its environmental impact and behavior (Morrica et al., 2001).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Trifluoromethylpyridines, such as the one in this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and in pharmaceutical and veterinary products . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Biochemical Analysis

Biochemical Properties

1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1E)-(hydroxyimino)methyl]urea plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit acetyl-CoA carboxylase (EC 6.4.1.2), an enzyme involved in fatty acid biosynthesis . This inhibition can lead to alterations in lipid metabolism, which may have significant implications for cellular function and overall metabolic processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the production of secondary metabolites in bacterial cells, thereby impacting bacterial growth and virulence . Additionally, its interaction with specific proteins can lead to changes in cellular responses and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its inhibition of acetyl-CoA carboxylase involves binding to the enzyme’s active site, preventing the conversion of acetyl-CoA to malonyl-CoA . This binding interaction disrupts the enzyme’s function, leading to downstream effects on lipid biosynthesis and cellular metabolism.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also influence cellular activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed changes in cellular metabolism and function, highlighting the importance of monitoring its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it can lead to toxic or adverse effects, including inhibition of root growth in plants and potential toxicity in animal models . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its inhibition of acetyl-CoA carboxylase affects the fatty acid biosynthesis pathway, leading to changes in lipid metabolism . Additionally, the compound’s interaction with other metabolic enzymes can influence the overall metabolic network within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and efficacy in various biological systems.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, its interaction with acetyl-CoA carboxylase may localize it to the cytoplasm, where fatty acid biosynthesis occurs . Additionally, the compound’s distribution within subcellular compartments can affect its activity and function, highlighting the importance of understanding its localization dynamics.

Properties

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy]-3-[(E)-hydroxyiminomethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N4O3/c10-6-1-5(9(11,12)13)2-14-7(6)3-20-17-8(18)15-4-16-19/h1-2,4,19H,3H2,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZCGJHFUJVFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CONC(=O)NC=NO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC(=C1Cl)CONC(=O)N/C=N/O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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